Fendiline, (S)-
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Overview
Description
Fendiline, (S)- is a chiral compound known for its role as a coronary vasodilator. It is primarily used in the treatment of coronary heart diseases due to its ability to inhibit calcium function in muscle cells during excitation-contraction coupling . This compound has also been proposed as an antiarrhythmic and antianginal agent .
Preparation Methods
The preparation of fendiline and its analogues involves the use of chiral stationary phases for liquid chromatographic resolution. One method includes the use of a chiral stationary phase based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The synthetic route involves the reductive amination of appropriate aryl alkyl ketones using sodium cyanoborohydride and ammonium acetate . Industrial production methods may include vacuum-drying and freeze-drying techniques to yield a powder of the active ingredient from a previously sterile-filtered solution .
Chemical Reactions Analysis
Fendiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the resolution of fendiline and its analogues on a chiral stationary phase results in the separation of enantiomers, which can exhibit different biological activities .
Scientific Research Applications
Fendiline has a wide range of scientific research applications. In chemistry, it is used for the resolution of chiral compounds . In biology and medicine, fendiline has been studied for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . It has also been evaluated for its effects on the assembly and budding process of Ebola virus matrix protein . Additionally, fendiline is used in the study of lipid-targeting molecules and their impact on viral particle production .
Mechanism of Action
Fendiline exerts its effects by inhibiting calcium function in muscle cells during excitation-contraction coupling . This inhibition leads to vasodilation, making it effective in the treatment of coronary heart diseases. Fendiline is non-selective and has been proposed as an antiarrhythmic and antianginal agent . The molecular targets and pathways involved include the reduction of phosphatidylserine levels, which can affect viral particle production .
Comparison with Similar Compounds
Fendiline is unique in its ability to inhibit calcium function and act as a vasodilator. Similar compounds include other calcium-channel blockers used as vasodilators. fendiline’s chiral nature and the difference in biological activities between its enantiomers make it distinct . The ®-enantiomer of fendiline has been found to show a more potent vasodilatory effect than the (S)-enantiomer . Other similar compounds include analogues of fendiline that have been resolved on chiral stationary phases .
Properties
CAS No. |
108448-58-4 |
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Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1 |
InChI Key |
NMKSAYKQLCHXDK-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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